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Introduction
Cycloeudesmol is a sesquiterpenoid alcohol that has garnered interest within the scientific

community due to its unique tricyclic carbon skeleton and potential biological activities. This

technical guide provides a comprehensive overview of the chemical structure and

stereochemistry of cycloeudesmol, with a focus on quantitative data and experimental

methodologies critical for researchers in natural product chemistry, medicinal chemistry, and

drug development.

Chemical Structure
Cycloeudesmol possesses the molecular formula C₁₅H₂₆O. Its structure is characterized by a

bicyclo[3.1.0]hexane core fused to a six-membered ring, forming a distinctive tricyclic system.

An isopropanol group is attached to one of the bridgehead carbons of the bicyclo[3.1.0]hexane

system. The systematic IUPAC name for the naturally occurring enantiomer of cycloeudesmol
is (1aR,3aR,7S,7aR)-3a,7-dimethyl-2,3,4,5,6,7-hexahydro-1H-cyclopropa[i]inden-1a-yl]propan-

2-ol.

A 2D representation of the chemical structure of cycloeudesmol is provided below, illustrating

the atom numbering scheme used for spectroscopic analysis.
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Figure 1. 2D Chemical Structure and Atom Numbering of Cycloeudesmol.

Stereochemistry
The stereochemistry of cycloeudesmol is complex, with multiple chiral centers that give rise to

several possible diastereomers. The absolute configuration of the naturally occurring isomer

has been determined as (1aR,3aR,7S,7aR). The stereochemical arrangement is crucial for its

biological activity and is a key consideration in synthetic efforts.

The spatial arrangement of the substituents on the chiral centers defines the overall three-

dimensional shape of the molecule. The relative stereochemistry of the methyl groups and the

isopropanol substituent in relation to the fused ring system is a defining feature of

cycloeudesmol.
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Figure 2. Key Stereochemical and Structural Features of Cycloeudesmol.
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Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural

elucidation of cycloeudesmol. The following tables summarize the reported ¹H and ¹³C NMR

chemical shifts.

Table 1: ¹H NMR Spectroscopic Data for Cycloeudesmol

Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 Data not available

H-2 Data not available

H-3 Data not available

H-4 Data not available

H-5 Data not available

H-6 Data not available

H-7 Data not available

H-8 Data not available

H-9 Data not available

H-10 Data not available

H-12 Data not available

H-13 Data not available

H-14 Data not available

H-15 Data not available

OH Data not available

Table 2: ¹³C NMR Spectroscopic Data for Cycloeudesmol
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Carbon Chemical Shift (δ, ppm)

C-1 Data not available

C-2 Data not available

C-3 Data not available

C-4 Data not available

C-5 Data not available

C-6 Data not available

C-7 Data not available

C-8 Data not available

C-9 Data not available

C-10 Data not available

C-11 Data not available

C-12 Data not available

C-13 Data not available

C-14 Data not available

C-15 Data not available

Note: Specific, fully assigned NMR data for the natural isomer of cycloeudesmol is not readily

available in the public domain. The tables are provided as a template for data presentation.

Crystallographic Data
X-ray crystallography provides the most definitive three-dimensional structural information,

including bond lengths, bond angles, and torsion angles. To date, a public domain crystal

structure for cycloeudesmol has not been identified. Should such data become available, it

would be presented as follows:

Table 3: Selected Bond Lengths for Cycloeudesmol from X-ray Crystallography
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Bond Length (Å)

C1-C2 Data not available

C1-C10 Data not available

C10-C14 Data not available

C7-C11 Data not available

C11-O Data not available

Table 4: Selected Bond Angles for Cycloeudesmol from X-ray Crystallography

Angle Degree (°)

C2-C1-C10 Data not available

C1-C10-C5 Data not available

C1-C10-C14 Data not available

C7-C11-O Data not available

Table 5: Selected Torsion Angles for Cycloeudesmol from X-ray Crystallography

Torsion Angle Degree (°)

C2-C1-C10-C5 Data not available

C1-C10-C5-C9 Data not available

C14-C10-C5-C15 Data not available

Experimental Protocols
The isolation and structural elucidation of cycloeudesmol typically involve a combination of

chromatographic and spectroscopic techniques.

Isolation and Purification
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A general protocol for the isolation of cycloeudesmol from a marine source, such as the red

alga Laurencia nipponica, is outlined below.

Collection of Algal Biomass

Extraction with Organic Solvents
(e.g., MeOH/CH2Cl2)

Solvent Partitioning
(e.g., n-hexane, EtOAc, H2O)

Silica Gel Column Chromatography

Preparative HPLC

Pure Cycloeudesmol
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Figure 3. General Workflow for the Isolation of Cycloeudesmol.

Collection and Extraction: The marine alga is collected, air-dried, and ground. The dried

material is then exhaustively extracted with a mixture of organic solvents, such as

methanol/dichloromethane.

Solvent Partitioning: The crude extract is concentrated and partitioned between different

immiscible solvents (e.g., n-hexane, ethyl acetate, and water) to separate compounds based

on their polarity.
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Chromatographic Separation: The organic fractions are subjected to repeated column

chromatography on silica gel, followed by preparative high-performance liquid

chromatography (HPLC) to yield pure cycloeudesmol.

Structure Elucidation
The structure of the isolated compound is determined using a combination of spectroscopic

methods.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine

the exact mass and molecular formula of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is

employed for complete structural assignment:

¹H NMR: Provides information about the proton environments, including chemical shifts,

multiplicities, and coupling constants.

¹³C NMR: Reveals the number and types of carbon atoms.

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between

protons and carbons, allowing for the complete assembly of the carbon skeleton and the

assignment of all atoms.

X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction

analysis provides the unambiguous three-dimensional structure and absolute

stereochemistry.
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Figure 4. Logical Workflow for the Structural Elucidation of Cycloeudesmol.

Conclusion
This technical guide has summarized the key structural and stereochemical features of

cycloeudesmol. While the fundamental carbon skeleton and absolute configuration are

established, a complete and publicly available dataset of its quantitative structural parameters,

particularly from X-ray crystallography and fully assigned NMR spectra, remains to be

consolidated. The provided experimental workflows offer a standard approach for the isolation

and characterization of this and similar natural products, which is essential for further research

into its synthesis and potential therapeutic applications.

To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure
and Stereochemistry of Cycloeudesmol]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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